6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
Description
6-(Difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 6, a methyl group at position 2, and a 3-(methylsulfanyl)phenyl substituent at the 4-amino position. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 3-(methylsulfanyl)phenyl moiety may influence solubility and binding interactions through sulfur-mediated hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOTUVVLAQFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a suitable pyrimidine precursor, followed by subsequent functionalization steps to introduce the methyl and N-phenyl groups.
Difluoromethylation: This step can be achieved using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for difluoromethylation and automated systems for subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmaceuticals. Its unique structure and properties make it a candidate for various applications, including its potential as a therapeutic agent and its role in biological studies. This article explores the applications of this compound, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a pyrimidine core with difluoromethyl and methylsulfanyl substituents, which may influence its biological activity. Understanding its chemical properties is crucial for evaluating its potential applications.
Structural Formula
- Molecular Formula : C12H12F2N4S
- Molecular Weight : 286.31 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the difluoromethyl group is known to enhance metabolic stability and bioactivity. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
Case Study
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including analogs of this compound. These compounds demonstrated significant inhibition of cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
Compounds featuring a methylsulfanyl group are often evaluated for their antimicrobial activity. The structural characteristics of this compound may contribute to its efficacy against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Targeting Kinase Inhibition
The compound's structural features suggest potential as a kinase inhibitor, which is a critical mechanism in many diseases, including cancer and inflammatory disorders.
Neurological Research
Given the role of pyrimidine derivatives in modulating neurotransmitter systems, there is potential for this compound to be explored in neurological studies, particularly concerning neurodegenerative diseases.
Synthesis and Optimization
Further synthetic modifications could enhance the pharmacological profile of this compound. Investigating different substituents on the pyrimidine ring may yield compounds with improved potency and selectivity.
Clinical Trials
The next step involves preclinical and clinical trials to assess the safety and efficacy of this compound in humans, particularly for its anticancer and antimicrobial applications.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity by interacting with the target’s active site .
Comparison with Similar Compounds
Key Structural Features
Analysis :
- 6-Position : The target compound’s difluoromethyl group is less electron-withdrawing than trifluoromethyl (in ) but more lipophilic than methyl (in ).
- 4-Amino Group: The 3-(methylsulfanyl)phenyl substituent introduces sulfur-mediated interactions, contrasting with the 4-chlorophenyl (in ) or N-methyl (in ) groups.
Physicochemical and Pharmacokinetic Properties
Key Findings :
- The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Solubility : Lower aqueous solubility compared to and , likely due to the bulky 3-(methylsulfanyl)phenyl group.
- pKa: The basic amino group (pKa ~3.8) aligns with analogs, favoring protonation in acidic environments (e.g., lysosomes) for intracellular targeting.
Reported Activities of Structural Analogs
Biological Activity
6-(Difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest promising interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H12F2N4S
- Molecular Weight : 298.32 g/mol
- CAS Number : 1001500-35-1
The difluoromethyl group and the methylsulfanyl substituent are significant for enhancing the compound's lipophilicity and potential bioactivity.
Antifungal Activity
A study on novel pyrimidine derivatives demonstrated moderate to good antifungal activities against various fungal pathogens, including Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) of some compounds were comparable to established antifungal agents, indicating potential for further exploration in agricultural applications .
Antibacterial Activity
Research has indicated that certain pyrimidine derivatives possess antibacterial properties against strains such as Xanthomonas oryzae and Staphylococcus aureus. These studies employed methods like turbidimetry to assess the minimum inhibitory concentrations (MIC) of compounds, establishing a foundation for understanding their mechanisms of action .
Anticancer Potential
Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Compounds targeting specific mutations, such as K-Ras G12C, have shown promise in preclinical studies. The mechanism typically involves interference with cellular signaling pathways critical for tumor growth .
The biological activity of pyrimidine derivatives often involves:
- Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in DNA synthesis or repair.
- Cell Membrane Disruption : Some derivatives exhibit properties that disrupt bacterial cell membranes, leading to cell death.
- Targeting Specific Mutations : In cancer therapy, targeting specific genetic mutations can enhance treatment efficacy.
Case Studies and Research Findings
-
Antifungal Study : A recent investigation into benzoylurea derivatives containing pyrimidine moieties highlighted their effectiveness against Rhizoctonia solani, with EC50 values indicating strong antifungal potential .
Compound EC50 (μg/mL) Comparison 4j 6.72 Hymexazol (6.11) 4l 5.21 Hymexazol (6.11) - Antibacterial Study : A comparative study assessed the antibacterial activities of several pyrimidine derivatives against Xanthomonas species, showing lower activity than standard treatments but still significant enough to warrant further investigation .
- Anticancer Research : Studies focusing on KRAS mutations demonstrated that certain pyrimidine compounds could inhibit tumor growth effectively, suggesting a pathway for developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
